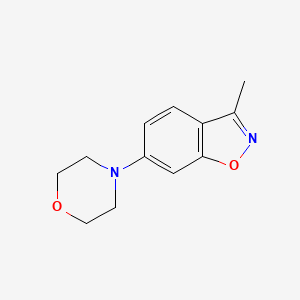
3-Methyl-6-(4-morpholinyl)-1,2-benzisoxazole
Cat. No. B8330169
M. Wt: 218.25 g/mol
InChI Key: WMQOHZWWXSASHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750542
Procedure details


A mixture of 6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole (0.230 g, 1.55 mmol), β,β'-dibromodiethyl ether (0.397 g, 1.71 mmol), and diisopropylethyl amine (Hunig's base, 0.648 mL, 3.72 mmol) in toluene (2.5 mL) was heated at 120° C. for 15 hours. The cooled reaction mixture was diluted with EtOAc and washed with water and brine and dried (MgSO4), filtered, and concentrated. Two additional separate reactions using 6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole (0.050 g, 0.34 mmol, and 0.150 g, 1.01 mmol) were carried out in the same manner. Crude product from the three reactions was combined and purified by silica gel flash chromatography (1% MeOH/CH2Cl2) to give the title compound (0.499 g, 79% combined yield) as a pale yellow solid. A small sample was further purified by recrystallization (EtOAc/hexanes) to give a white solid.
Name
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
Quantity
0.23 g
Type
reactant
Reaction Step One




Name
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
Quantity
0.05 g
Type
reactant
Reaction Step Two


Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:25]=[CH:24][C:5]2[C:6]([CH2:9]CC3CCN(CC4C=CC=CC=4)CC3)=[N:7][O:8][C:4]=2[CH:3]=1.[CH2:26]([O:29][CH2:30][CH2:31]Br)[CH2:27]Br.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:9][C:6]1[C:5]2[CH:24]=[CH:25][C:2]([N:1]3[CH2:31][CH2:30][O:29][CH2:26][CH2:27]3)=[CH:3][C:4]=2[O:8][N:7]=1
|
Inputs


Step One
|
Name
|
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC2=C(C(=NO2)CCC2CCN(CC2)CC2=CC=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
0.397 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CBr)OCCBr
|
|
Name
|
|
|
Quantity
|
0.648 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC2=C(C(=NO2)CCC2CCN(CC2)CC2=CC=CC=C2)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Two additional separate reactions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel flash chromatography (1% MeOH/CH2Cl2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NOC2=C1C=CC(=C2)N2CCOCC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.499 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 147.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
